1,1,1,5,5,5-Hexafluoro-4-oxo-2-penten-2-olate; lead(2+)
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the oxidation of SF₅-containing anisole, phenols, and anilines by lead tetraacetate, leading to the formation of SF₅-substituted nitriles and esters. This synthesis pathway highlights the role of lead compounds in facilitating the conversion of aromatic to aliphatic SF₅-containing compounds (Vida et al., 2014). Additionally, fluorinated heterometallic β-diketonates containing lead and divalent transition metals have been synthesized, demonstrating the compound's applicability as a volatile precursor for mixed-metal fluorides synthesis (Navulla et al., 2011).
Molecular Structure Analysis
Lead complexes, such as lead thiohydroxamato complexes, exhibit a trigonal bipyramidal geometry, with sulfur atoms and the stereochemically active electron lone pair on Pb²⁺ occupying equatorial positions. This structural arrangement underscores the versatility of lead in forming diverse geometrical configurations (Abu-Dari et al., 1990).
Chemical Reactions and Properties
Lead(II) hexafluoroacetylacetonate complexes have been characterized, demonstrating the potential of lead(II) compounds in forming dimeric units and participating in weak directional intermolecular interactions. These properties are pivotal in the development of lead(II)-based coordination compounds (Marandi et al., 2009).
Physical Properties Analysis
The synthesis and structural determination of complexes like bis-2,2,6,6-tetramethylheptane-3,5-dionatolead(II) shed light on the coordination chemistry of lead, revealing how the metal's coordination sphere can be influenced by ligand types. These insights are essential for understanding the physical properties of lead complexes (Malik et al., 1999).
Chemical Properties Analysis
The study of lead(II) carboxylate structures, such as lead(II) formate and lead(II) acetate trihydrate, provides valuable information on the coordination environments of lead(II) and the impact of different ligands on the metal's chemical properties. These analyses are crucial for the application of lead(II) compounds in various chemical processes (Harrison & Steel, 1982).
Scientific Research Applications
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Chelating Ligand
- Field : Organic Chemistry
- Application : “1,1,1,5,5,5-Hexafluoro-2,4-pentanedione” acts as a chelating ligand and is used as a liquid crystal intermediate .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this application were not provided in the source .
- Mass Spectrometry
- Field : Analytical Chemistry
- Application : “1,1,1,5,5,5-Hexafluoro-2,4-pentanedione” has been used in mass spectrometry studies . Mass spectrometry is a powerful analytical technique used to quantify known materials, to identify unknown compounds within a sample, and to elucidate the structure and chemical properties of different molecules .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this application were not provided in the source .
Safety And Hazards
The safety and hazards associated with “1,1,1,5,5,5-Hexafluoro-4-oxo-2-penten-2-olate; lead(2+)” are not specified in the available resources. However, it’s always important to handle chemical compounds with appropriate safety measures.
Future Directions
The future directions for the study and application of “1,1,1,5,5,5-Hexafluoro-4-oxo-2-penten-2-olate; lead(2+)” are not specified in the available resources. Further research could potentially explore its properties and potential applications in more detail.
Please note that this analysis is based on the available resources and there might be additional information in scientific literature not covered here.
properties
CAS RN |
19648-88-5 |
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Product Name |
1,1,1,5,5,5-Hexafluoro-4-oxo-2-penten-2-olate; lead(2+) |
Molecular Formula |
C10H2F12O4Pb |
Molecular Weight |
621 g/mol |
IUPAC Name |
1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;lead(2+) |
InChI |
InChI=1S/2C5H2F6O2.Pb/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H;/q;;+2/p-2 |
InChI Key |
VPDFYHDIFAQDGC-UHFFFAOYSA-L |
SMILES |
C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Pb+2] |
Canonical SMILES |
C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Pb+2] |
Origin of Product |
United States |
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